(±)-Methotrimeprazine D6
(±)-Methotrimeprazine D6
An isotope labelled form of (±)-Methotrimeprazine which is an antagonist of D3 dopamine and Histamine H1 receptor and the (R)- isomer form of it could be used as an analgesic agent.
Brand Name:
Vulcanchem
CAS No.:
1189805-51-3
VCID:
VC0196716
InChI:
InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i2D3,3D3;
SMILES:
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Molecular Formula:
C19H18D6N2OS
Molecular Weight:
334.51
(±)-Methotrimeprazine D6
CAS No.: 1189805-51-3
Labelled Products
VCID: VC0196716
Molecular Formula: C19H18D6N2OS
Molecular Weight: 334.51
Purity: 98%
CAS No. | 1189805-51-3 |
---|---|
Product Name | (±)-Methotrimeprazine D6 |
Molecular Formula | C19H18D6N2OS |
Molecular Weight | 334.51 |
IUPAC Name | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i2D3,3D3; |
Standard InChIKey | ODLGFPIWRAEFAN-HVTBMTIBSA-N |
SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl |
Appearance | Powder |
Application | The isotope labelled form of (±)-Methotrimeprazine. |
Description | An isotope labelled form of (±)-Methotrimeprazine which is an antagonist of D3 dopamine and Histamine H1 receptor and the (R)- isomer form of it could be used as an analgesic agent. |
Purity | 98% |
Quantity | Milligrams-Grams |
Related CAS | 851-68-3 (unlabelled) |
Shelf Life | As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly |
Solubility | 10 mM in DMSO |
Storage | -20ºC Freeze |
Synonyms | dl-Methotrimeprazine D6 |
Tag | Trimeprazine Impurities |
PubChem Compound | 46782143 |
Last Modified | Nov 11 2021 |
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